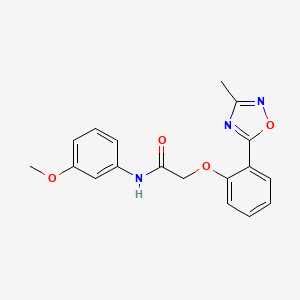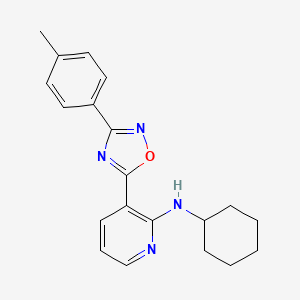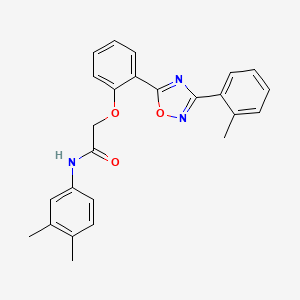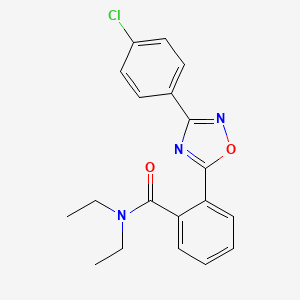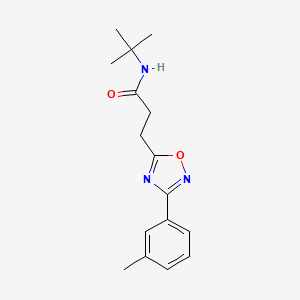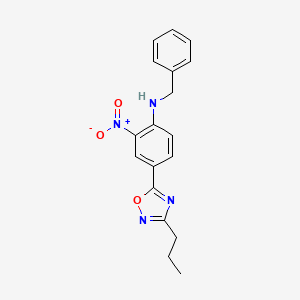
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide, also known as HMN-214, is a small molecule drug that has been developed for the treatment of cancer. It is a member of the quinoline family of compounds and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine binding site on tubulin, which prevents the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. This compound also inhibits the activation of the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. This compound has also been shown to inhibit tumor angiogenesis, which is a critical step in tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide is its high potency against cancer cells. It has been shown to be effective at low concentrations, which reduces the risk of toxicity in normal cells. However, one of the limitations of this compound is its low solubility, which can affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the development of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide. One potential direction is the development of prodrugs that can improve its solubility and bioavailability. Another direction is the development of combination therapies that can enhance the effectiveness of this compound in cancer treatment. Finally, the development of novel drug delivery systems, such as nanoparticles, may improve the targeted delivery of this compound to cancer cells while reducing toxicity to normal cells.
In conclusion, this compound is a promising anticancer drug that has shown potent activity against various cancer cell lines. Its mechanism of action involves the inhibition of tubulin polymerization and the PI3K/Akt/mTOR pathway. While there are limitations to its use, such as its low solubility, future directions in its development may lead to improved efficacy and reduced toxicity in cancer treatment.
Synthesemethoden
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-amino-6-methylquinoline with formaldehyde to form a Schiff base. The Schiff base is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with p-tolyl isocyanate to form the final product, this compound. The overall yield of the synthesis is around 35%.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. This compound has also been shown to enhance the effectiveness of chemotherapy drugs, such as paclitaxel and cisplatin, in cancer cells. In addition, this compound has been shown to inhibit tumor angiogenesis, which is the process of forming new blood vessels that supply tumors with nutrients and oxygen.
Eigenschaften
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-4-20(24)23(18-8-5-14(2)6-9-18)13-17-12-16-11-15(3)7-10-19(16)22-21(17)25/h5-12H,4,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVGSVLYCHUUPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



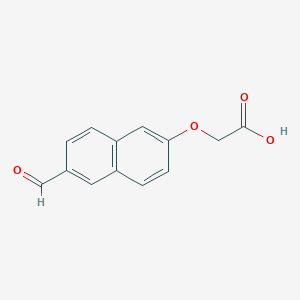
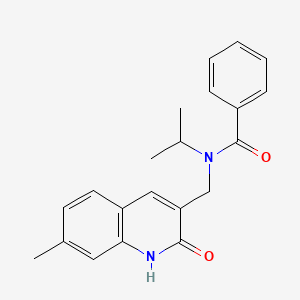
![3-(benzylsulfamoyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B7697352.png)
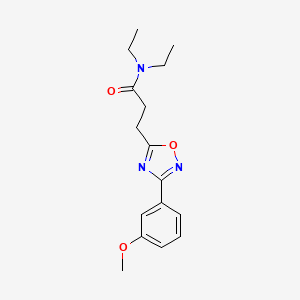

![3-(4-fluorophenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7697363.png)
